molecular formula C17H15N5O B11227247 N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号: B11227247
分子量: 305.33 g/mol
InChIキー: MSCRCGPMXVKEBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 3-methylphenyl group at the 1-position and a furan-2-ylmethyl substituent at the N-4 amine (Figure 1). Its molecular formula is C₁₇H₁₅N₅O, with an average mass of 305.341 g/mol and a monoisotopic mass of 305.127660 g/mol . This scaffold is part of a broader class of heterocyclic compounds known for their versatility in medicinal chemistry, particularly as kinase inhibitors and antiviral agents.

特性

分子式

C17H15N5O

分子量

305.33 g/mol

IUPAC名

N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H15N5O/c1-12-4-2-5-13(8-12)22-17-15(10-21-22)16(19-11-20-17)18-9-14-6-3-7-23-14/h2-8,10-11H,9H2,1H3,(H,18,19,20)

InChIキー

MSCRCGPMXVKEBL-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors such as hydrazines and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the 3-methylphenyl group: This can be done through a nucleophilic substitution reaction using a 3-methylphenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenated derivatives can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents used.

科学的研究の応用

N-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

類似化合物との比較

Structural Analogues with Aromatic Substitutions

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives often vary in substituents at the 1-position (aryl/alkyl groups) and the N-4 amine. Key analogues include:

Compound Name 1-Position Substituent N-4 Substituent Key Features Reference
Target Compound 3-methylphenyl furan-2-ylmethyl Furan moiety for potential solubility
N-benzyl-1-(4-chlorophenyl)... 4-chlorophenyl benzyl Chlorine enhances lipophilicity
1-(3-Methyl-4-(1-phenyl...) phenyl 3-methylphenyl urea Urea group for hydrogen bonding
3-(6-ethoxynaphthalen-2-yl)... (17p) tetrahydro-2H-pyran-4-yl 6-ethoxynaphthalen-2-yl Ethoxy group improves CNS penetration

Key Observations :

  • Aryl Groups : The 3-methylphenyl group in the target compound balances steric bulk and hydrophobicity, similar to 4-chlorophenyl in N-benzyl-1-(4-chlorophenyl)... . Chlorine substituents (e.g., in ) enhance target affinity via hydrophobic interactions.
  • N-4 Modifications : The furan-2-ylmethyl group may improve solubility compared to benzyl or alkyl chains (e.g., ZYBT1 in uses a hexahydrocyclopenta[c]pyrrole group for BTK inhibition).
SARS-CoV-2 Main Protease (Mpro) Inhibitors
  • N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine and 6-chloro-N-(2-chlorophenyl)-1-methyl... showed high binding affinity to SARS-CoV-2 Mpro, with hydrophobic interactions critical for inhibition .
  • Comparison : The target compound’s furan group may reduce binding compared to chlorinated analogues but could offer metabolic stability.
mTOR/PI3K Inhibitors
  • OSI-027 (R39) : IC₅₀ values of 22 nM (mTORC1) and 65 nM (mTORC2) , with >100-fold selectivity over PI3K isoforms .
  • OXA-01 (R40) : IC₅₀ of 4 nM (mTOR) and 190 nM (PI3K) , emphasizing the role of substituents in kinase selectivity.
Antiparasitic Agents
  • 3-(6-ethoxynaphthalen-2-yl)... (17p) : Demonstrated potent inhibition of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), highlighting the impact of aromatic extensions on target engagement .

Activity Trends :

  • Hydrophobic substituents (e.g., chlorophenyl, naphthalenyl) enhance target binding but may reduce solubility.
  • Polar groups (e.g., furan, ethoxy) improve pharmacokinetics but require optimization for potency.

Yield Considerations :

  • Yields for similar compounds range from 48% () to 82% (), depending on reaction conditions.

Pharmacological Properties

Compound Name Target Key Pharmacological Property Reference
Target Compound Not reported Unknown (structural similarity suggests kinase inhibition)
OSI-027 (R39) mTORC1/mTORC2 Oral bioavailability, antitumor efficacy
ZYBT1 BTK Irreversible binding, clinical potential
17p PfCDPK4 EC₅₀ = 190 nM, high selectivity

Critical Factors :

  • Selectivity : Substituents at the 1-position (e.g., 3-methylphenyl) influence kinase selectivity.
  • CNS Penetration : Ether-linked groups (e.g., tetrahydro-2H-pyran-4-yl in ) enhance blood-brain barrier permeability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。